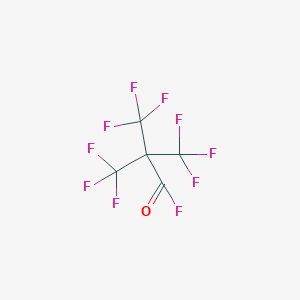

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride typically involves the reaction of hexafluoroacetone with hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3F6O+HF→C5F10O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the carbonyl carbon highly electrophilic.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced products under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. Common acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Hydrolysis: The major product is the corresponding carboxylic acid.

Reduction: The major products are alcohols or other reduced forms of the compound

Aplicaciones Científicas De Investigación

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

Mecanismo De Acción

The mechanism of action of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its electrophilicity, making it a potent reagent in nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes and proteins, through hydrogen bonding and van der Waals interactions, affecting their function and activity .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 1813-18-9

- Molecular Formula : C₅F₁₀O

- Molecular Weight : 266.04 g/mol

- IUPAC Name: 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride

- Synonyms: Perfluoropivaloyl fluoride

Structural Features: The molecule consists of a propanoyl fluoride backbone with two trifluoromethyl (-CF₃) groups at the 2-position and a trifluoro (-CF₃) group at the 3-position. This perfluorinated structure imparts exceptional thermal stability, chemical inertness, and electrophilicity, making it a valuable intermediate in synthesizing fluorinated polymers and pharmaceuticals .

Structural Analogues of Propanoyl Fluorides

The Pharos Project () lists several structurally related propanoyl fluorides with varying fluorine substituents:

Key Observations :

- Electron-Withdrawing Effects: The bis(trifluoromethyl) groups in 1813-18-9 enhance electrophilicity compared to mono-substituted analogues (e.g., 2927-83-5), accelerating reactions with nucleophiles like amines or alcohols .

- Steric Hindrance : The bulky -CF₃ groups in 1813-18-9 may reduce reactivity in sterically constrained reactions compared to linear-chain derivatives (e.g., 1682-78-6) .

- Polymer Applications: Compounds like 2641-34-1 form fluorinated polymers with high thermal stability, whereas 1813-18-9 is typically used as a monomer or intermediate .

Comparison with Fluorinated Carboxylic Acids

Example Compounds :

- 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (CAS 889940-13-0): Molecular weight 156.10, used in pharmaceutical synthesis .

- 2,2-Bis(trifluoromethyl)propanoic Acid: A precursor for agrochemicals .

Property Comparison :

Functional Group Impact :

Acyl fluorides (e.g., 1813-18-9) are more reactive than carboxylic acids due to the electronegative fluorine leaving group, enabling efficient nucleophilic acyl substitutions. However, they are less stable in aqueous environments compared to acids .

Pharmaceutical Relevance

- Elexacaftor: Contains a 3,3,3-trifluoro-2,2-dimethylpropoxy group, synthesized via intermediates like 3,3,3-trifluoro-2,2-dimethylpropanoic acid .

Actividad Biológica

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride (CAS Number: 1813-18-9) is a highly fluorinated organic compound notable for its unique molecular structure and exceptional thermal stability. With a molecular formula of CFO and a molecular weight of approximately 266.04 g/mol, this compound has garnered interest in various scientific and industrial applications, particularly in organic synthesis and materials science. Its biological activity is primarily linked to its electrophilic nature and interactions with nucleophiles, making it a valuable reagent in biochemical studies.

The compound's structure includes multiple trifluoromethyl groups, which significantly enhance its reactivity and specificity. The presence of fluorine atoms contributes to its electrophilicity, allowing it to engage in nucleophilic substitution reactions with biological molecules such as proteins and enzymes.

Key Chemical Characteristics

- Molecular Formula: CFO

- Molecular Weight: 266.04 g/mol

- Thermal Stability: High due to the fluorinated structure

- Reactivity: Electrophilic nature facilitates interactions with nucleophiles

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

- Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

- Enzyme Interaction: Its electrophilic properties allow it to affect enzyme mechanisms and protein-ligand interactions.

Biological Applications

Research indicates that this compound may have potential applications in:

- Organic Synthesis: Serving as a building block for synthesizing fluorinated organic compounds.

- Biochemical Studies: Investigating enzyme mechanisms and studying protein interactions.

- Pharmaceutical Development: Potential use in drug design due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Inhibition Studies:

- Research demonstrated that the compound can inhibit specific enzymes by modifying their active sites through electrophilic attack. This property is particularly useful in drug development where enzyme inhibition is a therapeutic target.

-

Protein-Ligand Interaction Analysis:

- Studies utilizing spectroscopic methods have shown that this compound can form stable complexes with various proteins. These interactions are critical for understanding how fluorinated compounds can modulate biological pathways.

-

Toxicological Assessments:

- Toxicity studies indicated that while the compound exhibits significant reactivity, its safety profile varies based on concentration and exposure routes. Detailed assessments are necessary for any potential pharmaceutical applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CFO | High thermal stability; strong electrophile |

| 2,2-Bis(trifluoromethyl)propionyl fluoride | CHFO | Fewer fluorine atoms; different reactivity profile |

| 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride | CHFO | More complex structure; unique reactivity due to methoxy group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via fluorination of precursor carboxylic acids or esters using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Optimization involves factorial design experiments (e.g., varying temperature, solvent polarity, and fluorinating agent stoichiometry) to maximize yield and purity . Characterization via ¹⁹F NMR and GC-MS is critical to confirm the absence of byproducts like unreacted precursors or over-fluorinated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar fluorinated acyl fluorides?

- Methodological Answer :

- ¹⁹F NMR : The compound’s unique trifluoromethyl (CF₃) and bis(trifluoromethyl) groups produce distinct chemical shifts. For example, the central CF₂ group typically resonates at δ -110 to -120 ppm, while terminal CF₃ groups appear at δ -60 to -70 ppm .

- IR Spectroscopy : The carbonyl (C=O) stretch for acyl fluorides is observed at ~1840–1880 cm⁻¹, distinct from esters or amides.

- Mass Spectrometry : Molecular ion peaks at m/z 198 (M⁺) with fragmentation patterns reflecting cleavage of CF₃ groups .

Q. What safety protocols are essential when handling this compound, given its reactivity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent contact with skin/eyes.

- Ventilation : Conduct reactions in a fume hood due to potential release of HF gas during hydrolysis .

- First Aid : Immediate flushing with water for exposures, followed by calcium gluconate gel application for HF burns .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of CF₃ groups enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow techniques can quantify rate constants under varying solvent conditions (e.g., polar aprotic vs. nonpolar solvents). Competitive experiments with non-fluorinated analogs (e.g., propanoyl fluoride) highlight the CF₃ group’s impact on reactivity .

Q. What role does this compound play in the synthesis of fluorinated polymers or surfactants?

- Methodological Answer : It serves as a key monomer for introducing perfluoroalkyl ether (PFAE) segments into polymers. For example, copolymerization with tetrafluoroethylene oxide (TFEO) via radical initiation produces high-performance elastomers. Advanced characterization (e.g., GPC for molecular weight, DSC for thermal stability) is required to correlate monomer structure with polymer properties like glass transition temperature (Tg) and chemical resistance .

Q. How can computational chemistry (DFT, MD simulations) predict its stability under extreme conditions (e.g., high temperature, acidic environments)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–F and C–O bonds to identify degradation pathways.

- Molecular Dynamics (MD) : Simulate interactions in acidic media to model hydrolysis mechanisms.

- Validation : Compare computational results with experimental TGA/DSC data and HPLC analysis of degradation products .

Q. What contradictions exist in reported reactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., aqueous vs. anhydrous conditions) may arise from trace moisture in solvents or impurities. Controlled reproducibility studies under inert atmospheres (argon/glovebox) and rigorous solvent drying (e.g., molecular sieves) are recommended. Meta-analysis of prior literature should account for methodological differences in reaction setups .

Q. How can this compound be utilized in designing fluorinated catalysts or ligands for asymmetric synthesis?

- Methodological Answer : Its strong electron-withdrawing properties make it a candidate for Lewis acid catalysts or chiral ligands. For example, complexation with transition metals (e.g., Pd, Ru) can enhance electrophilicity in cross-coupling reactions. Screening via high-throughput experimentation (HTE) with varying ligand/metal ratios and substrates (e.g., aryl halides) can identify optimal catalytic systems .

Q. Guidance for Addressing Data Contradictions

Propiedades

IUPAC Name |

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-1(16)2(3(7,8)9,4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJYQKAJBSOOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503448 | |

| Record name | 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-18-9 | |

| Record name | 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.